molecular formula C15H6Br2Cl2O2 B2560680 (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone CAS No. 83806-81-9

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B2560680
CAS No.: 83806-81-9
M. Wt: 448.92
InChI Key: NAHUZCNIRAUXJZ-UHFFFAOYSA-N
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Description

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone is a halogenated aromatic ketone featuring a benzofuran core substituted with bromine atoms at positions 5 and 7, linked to a 2,4-dichlorophenyl group via a methanone bridge. This compound’s structural complexity arises from its electron-withdrawing substituents (Br, Cl), which significantly influence its physicochemical properties, such as lipophilicity, stability, and reactivity.

Properties

IUPAC Name

(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Br2Cl2O2/c16-8-3-7-4-13(21-15(7)11(17)5-8)14(20)10-2-1-9(18)6-12(10)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHUZCNIRAUXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC3=CC(=CC(=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Br2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone, commonly referred to as DBDM, is a synthetic organic compound with significant biological activity. This article delves into its chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.

DBDM has the molecular formula C15H7Br2Cl2OC_{15}H_7Br_2Cl_2O and a molecular weight of approximately 448.92 g/mol. The compound features a benzofuran moiety with two bromine substituents and a dichlorophenyl group, contributing to its unique chemical characteristics such as stability and fluorescence under UV light.

Research indicates that DBDM interacts with various biological targets, influencing cellular pathways related to:

  • Apoptosis : DBDM has been shown to induce apoptotic processes in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
  • Microbial Inhibition : The compound exhibits antimicrobial properties, effectively inhibiting the growth of certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that DBDM significantly inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM, indicating potent activity against these cell types.
  • Antimicrobial Efficacy : In vitro tests revealed that DBDM effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli.
  • Fluorescent Properties : DBDM displays notable fluorescence when exposed to UV light, making it a candidate for applications in bioimaging and as a fluorescent probe in biological assays .

Comparative Analysis with Similar Compounds

To better understand DBDM's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanoneC15H8Br3OPotential for similar biological activity due to bromine substitution.
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanolC15H10Br2O2Exhibits different reactivity due to hydroxyl group presence.
This compound oximeC15H7Br2Cl2NOAlters biological activity and stability through oxime functionalization.

Applications in Pharmacology

DBDM's unique combination of structural features enhances its potential therapeutic applications:

  • Cancer Therapy : Given its ability to induce apoptosis in cancer cells, DBDM is being investigated as a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : Its efficacy against various pathogens positions DBDM as a potential candidate for new antimicrobial therapies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Benzofuran Substituents on Phenyl Functional Groups Key Properties (Inferred)
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone C15H7Br2Cl2O2 445.92 5,7-Dibromo 2,4-Dichloro Methanone High lipophilicity (logP ~5.2), moderate stability
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime C15H9Br2NO2 395.05 5,7-Dibromo None Methanone oxime Increased polarity due to oxime (logP ~3.8), enhanced solubility
(5,7-Dichloro-1-benzofuran-2-yl)(phenyl)methanone (hypothetical) C15H9Cl2O2 282.09 5,7-Dichloro None Methanone Lower molecular weight, reduced steric hindrance
Key Observations:

Substituent Effects: The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to the unsubstituted phenyl group in the oxime analog. This may increase electrophilic reactivity at the methanone carbonyl group. Bromine vs.

Functional Group Impact: The oxime group in the analog (CAS 477848-45-6) introduces hydrogen-bonding capability, which likely improves aqueous solubility but reduces membrane permeability compared to the non-oxime target compound .

Reactivity and Stability

  • The dichlorophenyl group in the target compound may sterically hinder nucleophilic attacks at the ketone, enhancing stability under basic conditions.
  • Bromine substituents on the benzofuran ring could facilitate aromatic electrophilic substitution reactions, though the positions (5,7) are already occupied, limiting further modification.

Q & A

Basic: What are the optimal synthetic routes for (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone?

Methodological Answer:
The synthesis typically involves multistep strategies, including halogenation and Friedel-Crafts acylation. A plausible route begins with bromination of 1-benzofuran derivatives under controlled conditions (e.g., NaH/THF at 0°C) to achieve regioselective 5,7-dibromo substitution . Subsequent coupling with 2,4-dichlorophenyl groups via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) can yield the methanone scaffold. Alternative methods may employ cascade sigmatropic rearrangements to stabilize reactive intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and halogen (C-Br/C-Cl) vibrations .
  • Mass Spectrometry (MS) : Confirms molecular weight via electron ionization (e.g., parent ion at m/z 467.8 for C₁₅H₇Br₂Cl₂O₂) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic proton environments and substituent effects (e.g., deshielding due to electron-withdrawing Br/Cl groups) .

Advanced: How can regioselectivity challenges in bromination steps be addressed?

Methodological Answer:
Regioselective bromination of benzofuran precursors requires careful control of reaction conditions. For example, using NaH in THF at low temperatures (0°C) directs bromine to the 5- and 7-positions via kinetic control, minimizing side products . Computational modeling (e.g., DFT calculations) can predict electron density distributions to guide reagent selection (e.g., NBS vs. Br₂) .

Advanced: How to resolve conflicting spectral data interpretations for this compound?

Methodological Answer:
Contradictions in spectral assignments (e.g., overlapping peaks in NMR) can be mitigated by:

  • 2D NMR (COSY, HSQC) : Differentiates coupling patterns and correlates ¹H/¹³C signals .
  • Isotopic Labeling : Substituting ⁷⁹Br with ⁸¹Br in controlled syntheses aids MS and IR peak assignment .
  • Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., dichlorophenyl methanones) clarifies substituent effects .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing Br/Cl substituents reduce electron density on the benzofuran ring, slowing electrophilic substitution but enhancing stability in nucleophilic environments. For cross-coupling (e.g., Suzuki), pre-activation via Pd-mediated oxidative addition is critical. Steric hindrance from the 2,4-dichlorophenyl group may necessitate bulky ligands (e.g., SPhos) to improve catalytic efficiency .

Advanced: How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • Photostability : The dichlorophenyl and dibromobenzofuran moieties absorb UV light, leading to potential degradation. Accelerated aging studies under UV/Vis irradiation (λ = 254–365 nm) can quantify degradation products .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>200°C), while differential scanning calorimetry (DSC) identifies phase transitions .

Advanced: How can single-crystal X-ray data inform computational modeling of this compound?

Methodological Answer:
Crystallographic data (e.g., bond lengths, angles) from related structures (e.g., dichlorophenyl methanones) validate density functional theory (DFT) models . Parameters like torsional angles between the benzofuran and dichlorophenyl groups refine molecular dynamics simulations, predicting conformational stability in solution .

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